Cas no 117525-25-4 (6H-Purin-6-one,9-(2,3-dideoxy-2-fluoro-b-D-threo-pentofuranosyl)-1,9-dihydro-)

6H-Purin-6-one,9-(2,3-dideoxy-2-fluoro-b-D-threo-pentofuranosyl)-1,9-dihydro- structure
117525-25-4 structure
Product Name:6H-Purin-6-one,9-(2,3-dideoxy-2-fluoro-b-D-threo-pentofuranosyl)-1,9-dihydro-
CAS-nummer:117525-25-4
MF:C10H11FN4O3
MW:254.217745065689
CID:164717
PubChem ID:135412715
Update Time:2025-04-19

6H-Purin-6-one,9-(2,3-dideoxy-2-fluoro-b-D-threo-pentofuranosyl)-1,9-dihydro- Chemische en fysische eigenschappen

Naam en identificatie

    • 6H-Purin-6-one,9-(2,3-dideoxy-2-fluoro-b-D-threo-pentofuranosyl)-1,9-dihydro-
    • 9-(2,3-dideoxy-2-fluoro-betaD-threo-pentofuranosyl)hypoxanthine
    • 9-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
    • 2'-F-dd-Aral
    • 6H-Purin-6-one, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-1,9-dihydro-
    • 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-3,9-dihydro-6H-purin-6-one
    • SCHEMBL969339
    • 774K13Q77A
    • SCHEMBL9850102
    • 6H-PURIN-6-ONE, 9-(2,3-DIDEOXY-2-FLUORO-.BETA.-D-THREO-PENTOFURANOSYL)-1,9-DIHYDRO-
    • 9-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one
    • 117525-25-4
    • 2'-.BETA.-FLUORO-2',3'-DIDEOXYINOSINE
    • DTXSID60151800
    • 9-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
    • 2'-beta-fluoro-2',3'-dideoxyinosine
    • 2'-Fluoro-2',3'-dideoxy-.beta.-D-arabino-inosine
    • 2'-F-ara-ddI
    • Q27266544
    • UNII-774K13Q77A
    • FddI
    • F-ara-ddI
    • Inchi: 1S/C10H11FN4O3/c11-6-1-5(2-16)18-10(6)15-4-14-7-8(15)12-3-13-9(7)17/h3-6,10,16H,1-2H2,(H,12,13,17)/t5-,6-,10+/m0/s1
    • InChI-sleutel: SLWSQPYUSBXANQ-JFWOZONXSA-N
    • LACHT: F[C@H]1C[C@@H](CO)O[C@H]1N1C=NC2C(NC=NC1=2)=O

Berekende eigenschappen

  • Exacte massa: 254.082
  • Monoisotopische massa: 254.082
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 2
  • Complexiteit: 380
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: _1.2
  • Topologisch pooloppervlak: 88.7A^2

Experimentele eigenschappen

  • Dichtheid: 1.85
  • Kookpunt: 588.2°Cat760mmHg
  • Vlampunt: 309.5°C
  • Brekindex: 1.772
Aanbevolen leveranciers
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
上海嵘奥生物技术有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
上海嵘奥生物技术有限公司